Cas no 1514867-23-2 (3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol)
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol
- 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol
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- Inchi: 1S/C12H17NO2/c1-9(2)15-11-6-4-3-5-10(11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3
- InChI Key: ZWVUFHMDGVMQFL-UHFFFAOYSA-N
- SMILES: N1CC(C2=CC=CC=C2OC(C)C)(O)C1
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM535127-100mg |
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 95%+ | 100mg |
$782 | 2023-02-02 | |
| Chemenu | CM535127-250mg |
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 95%+ | 250mg |
$1173 | 2023-02-02 | |
| Enamine | EN300-1865312-0.05g |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1865312-0.1g |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1865312-0.25g |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1865312-0.5g |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1865312-1.0g |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1865312-2.5g |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1865312-5.0g |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1865312-10.0g |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol |
1514867-23-2 | 10g |
$5037.0 | 2023-06-03 |
3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol
Professional Introduction to Compound with CAS No. 1514867-23-2 and Product Name: 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol
The compound with the CAS number 1514867-23-2 and the product name 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a propan-2-yloxy group in its molecular structure suggests a possible role in modulating biological pathways, making it a subject of intense research interest.
Recent studies have highlighted the importance of azetidine derivatives in the design of novel therapeutic agents. The azetidine ring, a five-membered heterocyclic structure, is known for its ability to mimic natural amino acid scaffolds, which can be pivotal in developing bioactive molecules. In particular, the 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol structure combines the aromatic properties of the phenyl ring with the flexibility of the azetidine core, offering a versatile platform for further chemical modifications.
The propan-2-yloxy substituent is particularly noteworthy, as it introduces a hydrophobic region that can interact favorably with lipid bilayers or other hydrophobic pockets in biological targets. This feature makes the compound an attractive candidate for developing drugs that require membrane interaction or intracellular delivery. Moreover, the hydroxyl group at the 3-position of the azetidine ring provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.
In the context of contemporary pharmaceutical research, there is growing evidence suggesting that compounds incorporating azetidine moieties exhibit promising activities against various diseases. For instance, studies have demonstrated that azetidine derivatives can act as inhibitors or modulators of enzymes involved in metabolic pathways, such as kinases and phosphodiesterases. The 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol compound aligns with this trend, as its structural features suggest potential interactions with key biological targets.
One of the most exciting aspects of this compound is its potential in oncology research. Azetidine-based molecules have shown promise in preclinical studies as inhibitors of tumor growth and metastasis. The propan-2-yloxy group may enhance binding affinity to specific protein targets involved in cancer progression, while the azetidine ring provides a scaffold for selective drug design. This combination makes 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol a compelling candidate for further investigation in oncology therapeutic strategies.
Furthermore, the compound's structural features make it suitable for exploring new drug delivery systems. The presence of both hydrophilic and hydrophobic regions allows for formulation into various delivery vehicles, including micelles, nanoparticles, and liposomes. These formulations can improve bioavailability and target specificity, which are critical factors in drug development. Recent advancements in nanotechnology have enabled precise engineering of such delivery systems, opening new avenues for utilizing 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol in targeted therapies.
Another area where this compound shows promise is in neurodegenerative diseases research. Azetidine derivatives have been investigated for their potential to interact with neurotransmitter receptors and modulate neural signaling pathways. The unique structural motif of 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol could provide a novel approach to addressing neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it an intriguing candidate for further exploration.
The synthesis and characterization of 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol have been refined through modern organic synthesis techniques. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled precise control over stereochemistry, which is crucial for achieving desired pharmacological outcomes. These synthetic advancements have not only improved yield but also allowed for rapid screening of analogs to identify more effective derivatives.
In conclusion, the compound with CAS number 1514867-23-2 and product name 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications in various therapeutic areas make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a crucial role in developing next-generation pharmaceuticals.
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